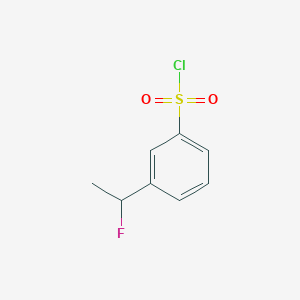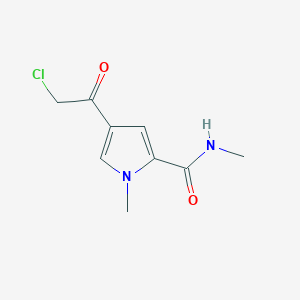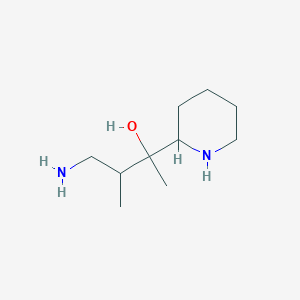
5-Nitro-3-propyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3-propyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-Nitro-3-propyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 3-propyl-2,3-dihydro-1H-indole using nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and a temperature range of 0-5°C to ensure selective nitration at the 5-position of the indole ring .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
5-Nitro-3-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Major products formed from these reactions include 5-amino-3-propyl-2,3-dihydro-1H-indole, 5-substituted-3-propyl-2,3-dihydro-1H-indole derivatives, and indole-2,3-dione .
Wissenschaftliche Forschungsanwendungen
5-Nitro-3-propyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies investigating the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Nitro-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects may include inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-3-propyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
5-Nitroindole: Lacks the propyl group, resulting in different biological activities and chemical reactivity.
3-Propylindole: Lacks the nitro group, leading to distinct chemical properties and applications.
5-Amino-3-propyl-2,3-dihydro-1H-indole:
The uniqueness of this compound lies in its combination of the nitro and propyl groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-nitro-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-8-7-12-11-5-4-9(13(14)15)6-10(8)11/h4-6,8,12H,2-3,7H2,1H3 |
InChI-Schlüssel |
ZWZKSYVPXWDJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![2-[1-(Aminomethyl)cyclopentyl]butan-2-OL](/img/structure/B13224814.png)
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224820.png)
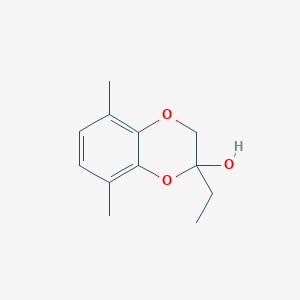
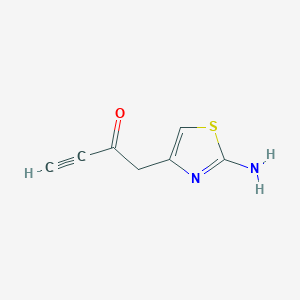
![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)
![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13224845.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13224859.png)
